molecular formula C23H31N5O3S B2961918 N-(4-acetamidophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941872-75-9

N-(4-acetamidophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2961918
CAS RN: 941872-75-9
M. Wt: 457.59
InChI Key: PTQLETDIFJNJQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The hexahydroquinazolin ring system is a bicyclic structure, which could confer rigidity to the molecule. The presence of the acetamidophenyl and thioacetamide groups could also influence the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The thioacetamide group could undergo reactions typical of thioesters, such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Structural Chemistry

The study of amide-containing isoquinoline derivatives, including compounds similar to the one , reveals insights into the structural aspects and properties of salt and inclusion compounds. These compounds demonstrate unique behaviors when interacting with mineral acids, leading to the formation of gels or crystalline solids based on the anion's planarity. Furthermore, they exhibit enhanced fluorescence emissions upon forming host-guest complexes with certain hydroxybenzenes, indicating potential applications in materials science and sensor technology (Karmakar et al., 2007).

Antifungal and Antibacterial Activities

Derivatives of the core structure exhibit broad-spectrum antifungal activities against Candida and Aspergillus species, highlighting their potential as fungicidal agents. Modifications to the molecular core have led to compounds with improved plasma stability while retaining in vitro antifungal efficacy. This suggests their applicability in developing new antifungal medications with broad-spectrum activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).

Enzyme Inhibition and Molecular Docking Studies

The synthesis of novel derivatives bearing certain moieties has been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in treating diseases associated with neurotransmitter dysfunction. Molecular docking studies support the enzyme inhibitory potentials of these compounds, offering a basis for the development of bioactive molecules for pharmaceutical use (Riaz et al., 2020).

Chemotherapeutic Applications

In the realm of cancer research, certain analogues have demonstrated remarkable antitumor activities, with some compounds being more potent than standard chemotherapy drugs. These findings indicate the compound's derivatives as promising candidates for developing new anticancer therapies, particularly through mechanisms involving molecular docking to identify potential targets for drug development (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3S/c1-16(29)24-17-9-11-18(12-10-17)25-21(30)15-32-22-19-7-4-5-8-20(19)28(23(31)26-22)14-6-13-27(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQLETDIFJNJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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